Disodium succinate-13C2
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Overview
Description
Disodium succinate-13C2 is a stable isotope-labeled compound where two carbon atoms in the succinate molecule are replaced with the carbon-13 isotope. Disodium succinate is the disodium salt of succinic acid, an intermediate product of the tricarboxylic acid cycle and a fermentation product of anaerobic metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium succinate-13C2 can be synthesized by reacting succinic acid-13C2 with sodium hydroxide. The reaction typically involves dissolving succinic acid-13C2 in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound as a solid product .
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium succinate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions typically involve other salts or acids under controlled pH conditions.
Major Products
Oxidation: Fumarate
Reduction: Succinate
Substitution: Various salts depending on the substituting cation.
Scientific Research Applications
Disodium succinate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of biodegradable polymers and as a food additive .
Mechanism of Action
Disodium succinate-13C2 exerts its effects by participating in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is a key step in cellular respiration and energy production. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Disodium succinate: The non-labeled version of the compound.
Succinic acid: The parent compound without sodium ions.
Sodium fumarate: Another salt of a tricarboxylic acid cycle intermediate
Uniqueness
Disodium succinate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable for tracing metabolic pathways and studying biochemical processes. The presence of carbon-13 allows for precise tracking using nuclear magnetic resonance spectroscopy and mass spectrometry .
Properties
Molecular Formula |
C4H4Na2O4 |
---|---|
Molecular Weight |
164.04 g/mol |
IUPAC Name |
disodium;(2,3-13C2)butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |
InChI Key |
ZDQYSKICYIVCPN-BQTCFENJSA-L |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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